molecular formula C8H17NO B13210623 4-[(2-Methylpropyl)amino]butan-2-one

4-[(2-Methylpropyl)amino]butan-2-one

Cat. No.: B13210623
M. Wt: 143.23 g/mol
InChI Key: OYJLPBNYCWAIEB-UHFFFAOYSA-N
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Description

4-[(2-Methylpropyl)amino]butan-2-one is an organic compound with the molecular formula C8H17NO. It is characterized by the presence of a secondary amine and a ketone functional group. This compound is often used in research settings and has various applications in chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methylpropyl)amino]butan-2-one typically involves the reaction of 2-butanone with 2-methylpropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

2-Butanone+2-MethylpropylamineThis compound\text{2-Butanone} + \text{2-Methylpropylamine} \rightarrow \text{this compound} 2-Butanone+2-Methylpropylamine→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methylpropyl)amino]butan-2-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions involving the amine group.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Alkylated amines.

Scientific Research Applications

4-[(2-Methylpropyl)amino]butan-2-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Methylpropyl)amino]butan-2-one involves its interaction with specific molecular targets. The compound can act as a nucleophile due to the presence of the amine group, allowing it to participate in various chemical reactions. The ketone group also plays a role in its reactivity, enabling it to undergo oxidation and reduction reactions.

Comparison with Similar Compounds

Similar Compounds

    4-[(2-Methylpropyl)amino]butan-2-ol: Similar structure but with an alcohol group instead of a ketone.

    4-[(2-Methylpropyl)amino]butanoic acid: Similar structure but with a carboxylic acid group instead of a ketone.

    4-[(2-Methylpropyl)amino]butan-2-amine: Similar structure but with an additional amine group.

Uniqueness

4-[(2-Methylpropyl)amino]butan-2-one is unique due to its combination of a secondary amine and a ketone functional group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

4-(2-methylpropylamino)butan-2-one

InChI

InChI=1S/C8H17NO/c1-7(2)6-9-5-4-8(3)10/h7,9H,4-6H2,1-3H3

InChI Key

OYJLPBNYCWAIEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCCC(=O)C

Origin of Product

United States

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